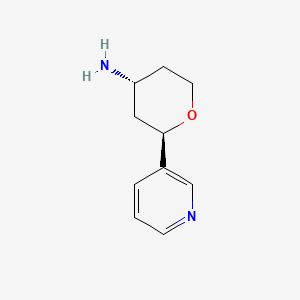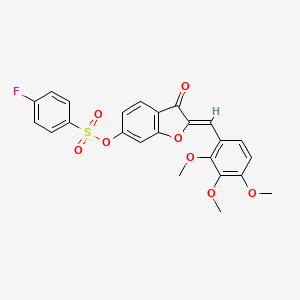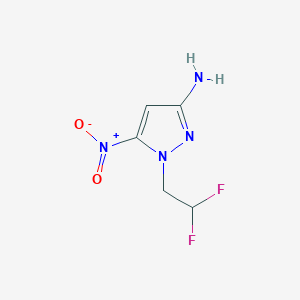
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is a chemical compound with a linear formula of C27H19N5O7S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Aplicaciones Científicas De Investigación
Enhancement of Physical Performance
New derivatives of 2-animo-6-ethoxybenzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl) acetamide, have been synthesized and tested for their effect on physical work capacity in mice. It was discovered that these substances enhance physical performance in treadmill and swimming tests, showing promise for the development of drugs to boost physical performance (Цублова et al., 2015).
Antimicrobial Activity
Several derivatives of benzothiazole have been synthesized and evaluated for their antimicrobial properties. Research has found that these compounds, including ones related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide, demonstrate variable and modest activity against bacteria and fungi (Patel et al., 2011).
Antitubercular Agents
Benzamide scaffolds derived from PBTZ169, including N-benzyl 3,5-dinitrobenzamides, have been identified as potent anti-tuberculosis (TB) agents. These compounds exhibit excellent in vitro activity against various Mycobacterium tuberculosis strains, suggesting their potential as lead compounds for future antitubercular drug discovery (Li et al., 2018).
Cytotoxic and Anticancer Activities
A series of benzothiazole derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities. Some of these compounds, including those related to this compound, have shown significant cytotoxicity against cancer cell lines, demonstrating their potential as anticancer agents (Nam et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors, including benzothiazole derivatives, show high efficiency and stability, indicating their potential application in corrosion prevention (Hu et al., 2016).
Anticonvulsant and Neuroprotective Effects
N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for anticonvulsant and neuroprotective effects. These compounds, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have shown promising results as anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Safety and Hazards
Direcciones Futuras
“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers, indicating its potential use in future scientific research . Other related compounds are being explored in various fields like pharmaceutical chemistry , indicating potential future directions for this compound as well.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-2-26-12-3-4-13-14(8-12)27-16(17-13)18-15(21)9-5-10(19(22)23)7-11(6-9)20(24)25/h3-8H,2H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMQIRCRXDMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)


![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)